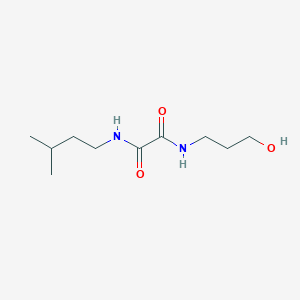

N-(3-hydroxypropyl)-N'-(3-methylbutyl)ethanediamide

Vue d'ensemble

Description

N-(3-hydroxypropyl)-N'-(3-methylbutyl)ethanediamide is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 216.14739250 g/mol and the complexity rating of the compound is 205. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibacterial and Anticancer Properties of Modified Polymers

Research has shown that poly(3-hydroxybutyrate) (PHB) can be chemically modified to enhance its biomedical applications, such as developing materials with antibacterial and anticancer properties. Through transesterification and grafting with amino compounds, including ethanediamine and other derivatives, functionalized PHB polymers have been synthesized. These modified polymers exhibit potent antibacterial activity against various pathogens and demonstrate promising anticancer effects against in vivo models, highlighting their potential in medical and pharmaceutical applications (Abdelwahab et al., 2019).

Surface-active Properties of Zwitterionic Surfactants

The synthesis and study of sulfobetaine-type zwitterionic gemini surfactants, derived from ethanediamine and other compounds, have shown significant advancements in understanding their physicochemical properties. These surfactants exhibit unique behaviors in solution, such as micelle formation and dynamic surface tension, which are critical for applications in detergents, emulsifiers, and in enhancing the efficiency of various industrial processes (Yoshimura et al., 2006).

Kinetics and Mechanism of Polymer Modification

The methanolysis of PHB in the presence of acidic functionalized ionic liquids, including compounds related to ethanediamine, has been extensively studied. This research provides valuable insights into the kinetics and mechanisms underlying the depolymerization process, offering potential routes for recycling and modifying biodegradable polymers for new applications. The efficiency of these processes and the ability to control the yield of specific monomers open avenues for sustainable polymer science (Song et al., 2016).

Electrochemiluminescence (ECL) Activity of Tertiary Amines

Studies on the ECL activity of tertiary amines with various hydroxyl and amino groups have identified compounds such as N-butyldiethanolamine as highly effective coreactants. This research is pivotal for developing sensitive analytical methods and devices, including biosensors and diagnostic tools. The findings suggest that the structure and functional groups of amines significantly influence their ECL behavior, providing a foundation for the design of new ECL reagents and assays (Han et al., 2010).

Propriétés

IUPAC Name |

N-(3-hydroxypropyl)-N'-(3-methylbutyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-8(2)4-6-12-10(15)9(14)11-5-3-7-13/h8,13H,3-7H2,1-2H3,(H,11,14)(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIIRLGETBCEFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(=O)NCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B4577968.png)

![N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4577988.png)

![2-(2-chlorophenyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B4577991.png)

![1-bromo-3-methoxy-5-[(E)-2-nitroethenyl]-2-prop-2-ynoxybenzene](/img/structure/B4578000.png)

![N-{2-[(2-methylbenzyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B4578008.png)

![4-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4578020.png)

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B4578023.png)

![N-(3-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4578038.png)

![5-({1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4578044.png)

![1-(3-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propyl)-2-pyrrolidinone](/img/structure/B4578045.png)

![2-(3,4-dimethylphenyl)-2-oxoethyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B4578055.png)